2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid
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Overview
Description
2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group, which is further connected to an acetic acid moiety
Mechanism of Action
Mode of Action
This group is highly reactive and can undergo ring-opening reactions, potentially leading to interactions with various biological targets .
Biochemical Pathways
Given the presence of the oxirane group, it might be involved in reactions at the benzylic position
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
Its effects would likely depend on its specific targets and the biochemical pathways it impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid can be achieved through several methods. One common approach involves the reaction of 4-allyloxyphenylacetic acid with N-bromosuccinimide (NBS) in the presence of sodium hydroxide, water, and acetone. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. After the addition of more NBS and further stirring, the mixture is cooled in an ice bath, and sodium hydroxide is added. The product is then extracted with methylene chloride, yielding this compound as an off-white solid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-{4-[(oxiran-2-yl)methoxy]phenyl}acetic acid can be compared with other similar compounds, such as:
- 2-{4-[(2-methoxyethyl)phenoxy]methyl}oxirane
- 1,2-epoxy-3-(3-methylphenoxy)propane
- 3-(oxiran-2-ylmethoxy)benzaldehyde
- 4-tert-butylphenyl glycidyl ether
These compounds share structural similarities, particularly the presence of an oxirane ring and a phenyl group. this compound is unique due to its acetic acid moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72224-25-0 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
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